molecular formula C7H14N2O B14744799 2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol CAS No. 698-44-2

2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol

Cat. No.: B14744799
CAS No.: 698-44-2
M. Wt: 142.20 g/mol
InChI Key: KPKVERKDGUMFCY-UHFFFAOYSA-N
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Description

2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol typically involves the reaction of 2-ethylimidazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the imidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The process involves the continuous feeding of reactants into the reactor, where they undergo the desired chemical transformation, followed by the continuous removal of the product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imidazole ring can be reduced to form a saturated ring.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-yl)acetaldehyde.

    Reduction: Formation of 2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-yl)ethane.

    Substitution: Formation of various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-1-yl)ethanol
  • 2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol
  • 2-(2-Propyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol

Uniqueness

2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol is unique due to the presence of the ethyl group at the 2-position of the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.

Properties

CAS No.

698-44-2

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

2-(2-ethyl-4,5-dihydroimidazol-1-yl)ethanol

InChI

InChI=1S/C7H14N2O/c1-2-7-8-3-4-9(7)5-6-10/h10H,2-6H2,1H3

InChI Key

KPKVERKDGUMFCY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NCCN1CCO

Origin of Product

United States

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